molecular formula C15H16Cl2N4O3 B14999271 N-(2,4-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

N-(2,4-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

Cat. No.: B14999271
M. Wt: 371.2 g/mol
InChI Key: MLZWKEXACRLCJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dichlorophenyl group, a dimethyl-nitro-pyrazolyl group, and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Alkylation: The nitrated pyrazole is alkylated with a suitable butanoyl chloride in the presence of a base such as triethylamine.

    Amidation: Finally, the dichlorophenyl group is introduced through an amidation reaction with 2,4-dichloroaniline.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products

    Reduction: Formation of amines.

    Oxidation: Formation of oxides or higher oxidation state products.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate, particularly if it exhibits any bioactive properties.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide would depend on its specific application. For instance, if it were used as a drug, its mechanism might involve binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group could play a role in redox reactions, while the dichlorophenyl group might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dichlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Similar structure but without the nitro group.

    N-(2,4-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)pentanamide: Similar structure but with a pentanamide chain instead of butanamide.

Uniqueness

N-(2,4-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide is unique due to the presence of both the nitro group and the dichlorophenyl group, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C15H16Cl2N4O3

Molecular Weight

371.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-4-(3,5-dimethyl-4-nitropyrazol-1-yl)butanamide

InChI

InChI=1S/C15H16Cl2N4O3/c1-9-15(21(23)24)10(2)20(19-9)7-3-4-14(22)18-13-6-5-11(16)8-12(13)17/h5-6,8H,3-4,7H2,1-2H3,(H,18,22)

InChI Key

MLZWKEXACRLCJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2=C(C=C(C=C2)Cl)Cl)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.